3-(Furan-2-yl)-2-methylpropanoic acid

描述

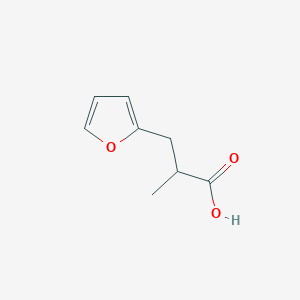

3-(Furan-2-yl)-2-methylpropanoic acid is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanoic acid moiety. This structure imparts unique chemical properties and reactivity to the compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with furan, which can be derived from biomass sources such as furfural.

Alkylation: The furan ring is alkylated using appropriate alkylating agents to introduce the 2-methyl group.

Carboxylation: The alkylated furan undergoes carboxylation to introduce the propanoic acid moiety. This can be achieved through reactions with carbon dioxide or carboxylating reagents under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

化学反应分析

Acid-Catalyzed Hydrolysis and Rearomatization

Under acidic conditions, the furan ring undergoes hydrolysis followed by rearomatization. This reaction is critical in synthetic pathways involving resin cleavage or functional group transformations:

- Mechanism : Protonation of the furan oxygen initiates ring opening, forming a resonance-stabilized carbocation. Subsequent nucleophilic attack by water or alcohols leads to intermediates that rearomatize under acidic conditions .

- Example : Treatment with trifluoroacetic acid (TFA) during resin cleavage results in hydrolysis to 2,5-dioxopentanyl derivatives .

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic substitution reactions:

- Reagents : Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄), or alkylating agents (RX in presence of Lewis acids).

- Conditions : Reactions typically proceed at room temperature in inert solvents like dichloromethane. Substituents at the 5-position (methyl group) stabilize carbocations, enhancing reactivity .

Hydroarylation with Arenes

In Brønsted superacids (e.g., triflic acid, TfOH), the compound undergoes hydroarylation with methylated arenes:

| Arene | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzene | AlCl₃ | 25 | 65 |

| p-Xylene | TfOH | 0 | 98 |

| Mesitylene | TfOH | 0 | 93 |

- Mechanism : O,C-diprotonation generates a superelectrophilic dication, enabling Friedel-Crafts-type alkylation of arenes .

Oxidation

- Carboxylic Acid Oxidation : The α-carbon adjacent to the carboxylic acid can be oxidized to a ketone using KMnO₄ or CrO₃.

- Furan Ring Oxidation : Ozone or peracids oxidize the furan ring to maleic anhydride derivatives.

Reduction

- Carboxylic Acid Reduction : LiAlH₄ reduces the acid to 3-(furan-2-yl)-2-methylpropanol.

- Double Bond Reduction : Catalytic hydrogenation (H₂/Pd) saturates any α,β-unsaturated bonds .

Esterification and Amide Formation

The carboxylic acid undergoes standard derivatization reactions:

- Esterification : Reacts with alcohols (R-OH) in presence of H₂SO₄ or DCC to form esters.

- Amide Formation : Coupling with amines (R-NH₂) via EDCI/HOBt yields amides.

Oligomerization Under Acidic Conditions

In concentrated acids, the compound forms humin-like oligomers through:

Antimicrobial Activity

Hydroarylation derivatives exhibit significant bioactivity:

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 64 | |

| Staphylococcus aureus | 64 |

科学研究应用

Antimicrobial Properties

Research indicates that derivatives of 3-(Furan-2-yl)-2-methylpropanoic acid exhibit notable antimicrobial activity. For example, hydroarylation products derived from this compound have demonstrated efficacy against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest significant activity at low concentrations, making these compounds promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In animal models, furan derivatives have been shown to reduce inflammatory markers, suggesting potential therapeutic applications for inflammatory conditions. This anti-inflammatory activity is attributed to the ability of these compounds to modulate biochemical pathways involved in inflammation.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- Antimicrobial Efficacy : A study focused on synthesizing various derivatives demonstrated their antimicrobial efficacy against pathogens like E. coli and S. aureus, with MIC values indicating significant activity at low concentrations.

- Anti-inflammatory Activity : Research involving animal models showed that treatment with furan derivatives resulted in decreased levels of inflammatory markers, suggesting a therapeutic potential for inflammatory conditions.

- Chemical Reactions : The compound has been utilized as an intermediate in synthesizing more complex organic molecules. Its reactivity under different conditions allows for the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Potential Applications

The versatility of this compound extends across multiple domains:

- Pharmaceuticals : Due to its antimicrobial and anti-inflammatory properties, this compound could be developed into new drugs targeting infections and inflammatory diseases.

- Agrochemicals : Its efficacy against plant pathogens suggests potential use in developing fungicides or herbicides.

- Materials Science : As an intermediate in organic synthesis, it can contribute to creating novel materials with specific properties for industrial applications.

作用机制

The mechanism of action of 3-(Furan-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, influencing cellular processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function.

相似化合物的比较

3-(Furan-2-yl)propanoic acid: Lacks the 2-methyl group, resulting in different reactivity and properties.

2-Furoic acid: Contains a carboxylic acid group directly attached to the furan ring, differing in structure and reactivity.

Furan-2-carboxylic acid: Another furan derivative with distinct chemical properties.

Uniqueness: 3-(Furan-2-yl)-2-methylpropanoic acid is unique due to the presence of both the furan ring and the 2-methylpropanoic acid moiety, which imparts specific reactivity and potential biological activities not found in similar compounds.

生物活性

3-(Furan-2-yl)-2-methylpropanoic acid is a compound characterized by its furan ring and propanoic acid structure. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may inhibit bacterial growth through mechanisms that warrant further investigation.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 64 µg/mL |

| S. aureus | 64 µg/mL | |

| Hydroarylation products | Candida albicans | 64 µg/mL |

The hydroarylation products derived from this compound have also been noted for their antifungal activity against Candida albicans, showcasing a broad spectrum of antimicrobial effects .

Anti-inflammatory Properties

Research indicates that compounds related to this compound possess anti-inflammatory properties. These compounds may act by modulating inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. The detailed mechanisms remain under investigation, but preliminary data suggest a role in reducing inflammation in various models .

Anticancer Potential

Emerging studies have suggested that derivatives of furan-containing compounds can exhibit anticancer activities. For example, some derivatives have been tested for their cytotoxic effects on cancer cell lines. The results indicate that these compounds can induce apoptosis in certain cancer cells, making them candidates for further development as anticancer agents .

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in inflammatory and metabolic pathways.

- Interaction with Cell Membranes : The lipophilic nature of the furan ring may facilitate interactions with cellular membranes, influencing cell signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis of various derivatives from furan-based acids demonstrated their antimicrobial efficacy against pathogens like E. coli and S. aureus, with MIC values indicating significant activity at low concentrations .

- Anti-inflammatory Activity : Research involving animal models showed that treatment with furan derivatives resulted in decreased levels of inflammatory markers, suggesting a therapeutic potential for inflammatory conditions .

属性

IUPAC Name |

3-(furan-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMODTDOWULALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290376 | |

| Record name | 3-(furan-2-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6969-36-4 | |

| Record name | NSC68346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(furan-2-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。